2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
CAS No.: 1021251-90-0
Cat. No.: VC11952726
Molecular Formula: C16H13ClN4O3S3
Molecular Weight: 441.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021251-90-0 |
|---|---|
| Molecular Formula | C16H13ClN4O3S3 |
| Molecular Weight | 441.0 g/mol |
| IUPAC Name | 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C16H13ClN4O3S3/c17-12-6-7-14(26-12)27(23,24)11-8-19-16(21-15(11)18)25-9-13(22)20-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,22)(H2,18,19,21) |
| Standard InChI Key | KZWPSQSHGACTFG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl |
Introduction
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule featuring a pyrimidine core, a thiophene moiety, and an acetamide group. This compound is of interest in various scientific fields due to its potential biological activities and chemical properties.
Synthesis and Preparation
The synthesis of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves the reaction of appropriate precursors, such as pyrimidine derivatives and thiophene-based sulfonyl chlorides, with phenylacetamide or its equivalents. The specific conditions and reagents may vary depending on the desired yield and purity.
Biological Activities
While specific data on the biological activities of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is limited, compounds with similar structures often exhibit potential as antimicrobial agents, anticancer drugs, or modulators of various biological pathways.
Research Findings
| Property/Activity | Description |
|---|---|
| Chemical Stability | Generally stable under standard conditions, but may require careful handling due to the presence of sulfonyl and sulfanyl groups. |
| Biological Potential | Potential applications in antimicrobial and anticancer research due to the presence of pyrimidine and thiophene moieties. |
| Synthetic Challenges | Requires careful selection of reagents and conditions to ensure high yield and purity. |
Applications in Industry and Medicine
The compound's potential applications in medicine and industry are largely speculative at this stage, but its structural features suggest it could be used as a building block for more complex molecules with therapeutic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume